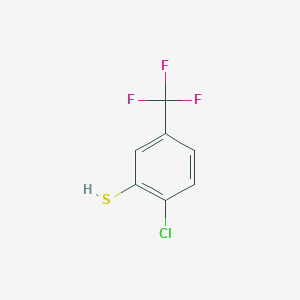![molecular formula C23H23NO4 B6232496 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid CAS No. 2353701-90-1](/img/no-structure.png)
3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring is a cyclopropyl group (a three-carbon ring), a carboxylic acid group (-COOH), and a fluorenylmethoxy carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the cyclopropyl group, and the attachment of the fluorenylmethoxy carbonyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The fluorenyl group is a large, polycyclic aromatic structure, which could potentially engage in pi-pi stacking interactions with other aromatic compounds. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially be deprotonated to form a carboxylate anion, or it could react with amines to form amides. The fluorenyl group, being an aromatic system, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the carboxylic acid group suggests that it would be polar and could potentially form hydrogen bonds. The large fluorenyl group could contribute to significant hydrophobic character .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the formation of the pyrrolidine ring, and then the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "Cyclopropylamine", "Diethyl malonate", "9H-Fluorene", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydride", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of the amine group with methanesulfonyl chloride and triethylamine in chloroform", "Addition of diethyl malonate to the protected amine group in the presence of sodium hydride in DMF", "Formation of the pyrrolidine ring by heating the intermediate with acetic anhydride and pyridine", "Introduction of the fluorenyl group by reacting the pyrrolidine intermediate with 9H-fluorene and sodium hydride in DMF", "Deprotection of the amine group with hydrochloric acid in methanol", "Deprotection of the carboxylic acid group with sodium hydroxide in water", "Isolation of the final product by extraction with ethyl acetate and purification by column chromatography" ] } | |
CAS-Nummer |
2353701-90-1 |
Produktname |
3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
Molekularformel |
C23H23NO4 |
Molekulargewicht |
377.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
